
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate
Overview
Description
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate (Chemical formula: C₁₃H₁₃N₃O₄S; molecular weight: 307.32) is a pyrazine derivative characterized by a methyl ester group at position 2, an amino group at position 3, and a 4-(methylsulfonyl)phenyl substituent at position 6 of the pyrazine ring . Its synthesis involves refluxing the precursor with LiOH in MeOH/H₂O, achieving a yield of 65 ± 7%, followed by purification via reverse-phase HPLC . Key spectroscopic data include:
- HRMS(+) m/z: 294.0178 [M + H]⁺
- ¹H-NMR (DMSO-d₆): δ 9.02 (s, 1H), 8.35 (d, 2H), 7.99 (d, 2H), 7.70 (m, 2H), 3.25 (s, 3H) .
This compound serves as a critical intermediate in synthesizing radiopharmaceuticals like [¹⁸F]-ATRi for positron emission tomography (PET) imaging of ataxia telangiectasia and Rad3-related (ATR) kinase in cancer research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have been found to inhibit kinase activity, which can affect cell signaling pathways .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .
Result of Action
One study found that a compound with a similar structure effectively inhibited the colony formation of mgc-803 cells in a concentration-dependent manner .
Biological Activity
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate (CAS Number: 1232423-27-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃O₄S, with a molecular weight of 307.325 g/mol. The compound features a pyrazine core substituted with an amino group and a methylsulfonylphenyl moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₃O₄S |
Molecular Weight | 307.325 g/mol |
LogP | 2.57790 |
PSA (Polar Surface Area) | 120.620 Ų |
Synthesis
The synthesis of this compound has been documented with high yields. A typical reaction involves the condensation of appropriate precursors under controlled conditions, yielding the target compound in over 99% yield.
Anticancer Potential
Research indicates that derivatives of pyrazines, including this compound, exhibit significant activity against various cancer cell lines. Notably, compounds with similar structures have been reported to inhibit c-Met protein kinase, which is implicated in cancer progression .
Case Study: c-Met Inhibition
- Compound : this compound
- Target : c-Met kinase
- Activity : Potent inhibition observed in vitro with IC50 values comparable to established inhibitors like Savolitinib .
GABA Modulation
Another area of interest is the modulation of GABA receptors. Some studies suggest that pyrazine derivatives can act as allosteric modulators of GABA receptors, potentially offering therapeutic avenues for neurological disorders .
Research Findings
- In vitro Studies : Various studies have demonstrated the cytotoxic effects of similar pyrazine compounds on tumor cells, suggesting that this compound may share these properties.
- Structure-Activity Relationship (SAR) : Research indicates that modifications at the pyrazine ring can enhance biological activity, emphasizing the importance of structural diversity in drug design .
- QSAR Models : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of pyrazine derivatives based on their chemical structure, aiding in the design of more potent compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate is synthesized through various chemical reactions involving pyrazine derivatives. The synthesis often involves the use of reagents such as palladium catalysts and boron compounds to facilitate coupling reactions. For example, the compound can be prepared by reacting 3-amino-6-bromo-pyrazine derivatives with methylsulfonyl phenyl boronates under microwave conditions, yielding high purity products through reverse-phase HPLC purification techniques .
Anticancer Properties
Research has indicated that compounds related to this compound exhibit significant anticancer properties. Specifically, derivatives of pyrazine compounds have been explored for their ability to inhibit protein kinase C (PKC), which is implicated in various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and breast cancer . These compounds may serve as potential therapeutic agents targeting adenosine receptors involved in tumor growth and metastasis.
Neuroprotective Effects
Studies have suggested that certain pyrazine derivatives can exert neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells .
Pharmaceutical Applications
The compound has been investigated for its utility in drug development, particularly as a scaffold for creating new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further modifications to enhance efficacy and selectivity against specific diseases.
Drug Formulations
This compound can be incorporated into drug formulations aimed at treating inflammatory diseases or conditions associated with adenosine receptor dysregulation. The potential for developing formulations that enhance bioavailability and target delivery is an area of ongoing research.
Table 1: Summary of Research Findings on this compound
Q & A
Basic Research Questions
Q. What is the molecular structure and key functional groups of Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate?
- Answer: The compound features a pyrazine core substituted at position 3 with an amino group and at position 6 with a 4-(methylsulfonyl)phenyl moiety. The carboxylate group at position 2 is esterified as a methyl ester. Key functional groups include:
- Pyrazine ring (aromatic heterocycle)
- Amino group (-NH₂) at position 3
- Methylsulfonylphenyl group (-SO₂CH₃-C₆H₄) at position 6
- Methyl ester (-COOCH₃) at position 2 .
Q. What synthetic methodologies are reported for the preparation of this compound?
- Answer: Two primary routes are documented:
Amide Coupling: Reacting 3-amino-6-(4-amino-2-methyl-phenyl)-N-methyl-pyrazine-2-carboxamide with 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid using HATU (coupling reagent) and DIPEA (base) in THF, followed by purification via silica gel chromatography .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
VE-821 (3-Amino-6-[4-(methylsulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide)
- Structural Differences : VE-821 replaces the methyl ester group with a phenyl carboxamide moiety.
- Pharmacological Activity : VE-821 is a potent ATP-competitive ATR inhibitor with an IC₅₀ of 26 nM and Kᵢ of 13 nM, showing minimal cross-reactivity with ATM, DNA-PK, and mTOR kinases .
- Molecular Properties: Higher molecular weight (404.49 vs.
4-(3-Amino-6-(4-(methylsulfonyl)phenyl)pyrazin-2-yl)benzoic acid (Compound 69)
- Structural Differences : The methyl ester is replaced by a carboxylic acid group.
- Synthesis : Prepared via Suzuki coupling of 3-bromo-5-(4-(methylsulfonyl)phenyl)pyrazin-2-amine with 4-carboxyphenylboronic acid, yielding a brown solid .
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
- Structural Differences : Features a chlorine substituent at position 6 and a 3-ethylpiperazine group at position 4.
- Molecular Properties: Lower molecular weight (299.76 vs.
3-Amino-6-{3-[(methylsulfonyl)amino]phenyl}-N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide
- Structural Differences: Incorporates a piperidin-4-ylmethyl carboxamide group and a 3-[(methylsulfonyl)amino]phenyl substituent.
- Applications: Noted for its role in protein-ligand interactions, though specific biological data are unavailable .
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
4-(Methylsulfonyl)phenyl Group : This substituent is conserved across compounds (e.g., VE-821, Compound 69), suggesting its critical role in hydrophobic interactions with biological targets, particularly ATR kinase .
Carboxylate Modifications: Methyl ester: Enhances cell permeability (LogP = 2.58) but requires hydrolysis to the carboxylic acid for active metabolite formation .
Amino Group at Position 3: The 3-amino group is invariant, likely serving as a hydrogen-bond donor in kinase inhibition .
Properties
IUPAC Name |
methyl 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13(17)11-12(14)15-7-10(16-11)8-3-5-9(6-4-8)21(2,18)19/h3-7H,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJOKZQCUUQBGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)C2=CC=C(C=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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